2-(Tert-butoxycarbonylamino)methylpyrimidine-5-boronic acid
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Overview
Description
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a pyrimidine ring, which is further modified with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient borylation and protection steps, as well as the implementation of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its boronic acid group is highly reactive and can form stable carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is used as a building block for the synthesis of biologically active molecules. The Boc-protected amino group allows for selective deprotection and functionalization, enabling the creation of targeted drug molecules and probes for biological studies.
Industry
In the industrial sector, [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is employed in the production of pharmaceuticals and agrochemicals. Its versatility in forming carbon-carbon bonds makes it an essential reagent in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of [2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling.
4-(tert-Butoxycarbonylamino)methylbenzoic Acid: A similar compound with a Boc-protected amino group and a benzoic acid moiety.
Uniqueness
[2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidin-5-yl]boronic acid is unique due to its combination of a pyrimidine ring, a boronic acid group, and a Boc-protected amino group. This structural arrangement provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H16BN3O4 |
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Molecular Weight |
253.07 g/mol |
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O4/c1-10(2,3)18-9(15)14-6-8-12-4-7(5-13-8)11(16)17/h4-5,16-17H,6H2,1-3H3,(H,14,15) |
InChI Key |
SJHGLGQNOXMVMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)CNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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